エスクレチン

概要

説明

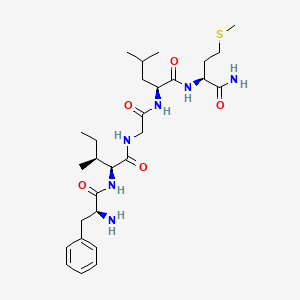

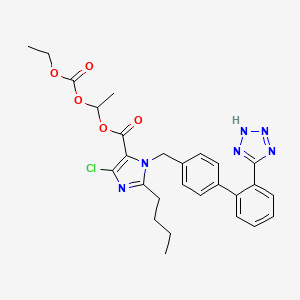

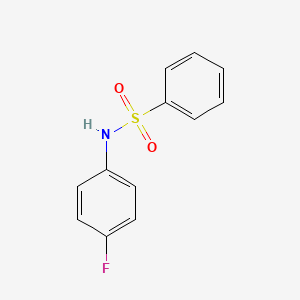

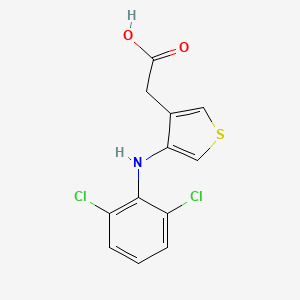

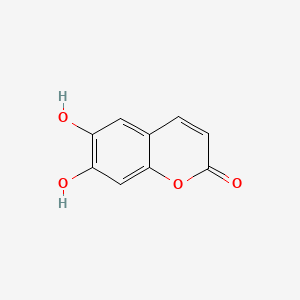

エスクレチンは、6,7-ジヒドロキシクマリンとしても知られる、天然のジヒドロキシクマリン化合物です。主に、生薬のFraxinus rhynchophylla Hanceの枝の皮と樹皮から抽出されます。エスクレチンは、抗酸化、抗炎症、抗アポトーシス、抗癌、抗糖尿病、神経保護、および心血管保護作用など、幅広い薬理作用で知られています .

2. 製法

合成ルートと反応条件: エスクレチンは、さまざまな方法で合成できます。一般的な合成ルートの1つは、濃硫酸中でヒドロキシヒドロキノン三酢酸とマロン酸を縮合させる方法です . 別の方法は、マイクロ波照射を用いてエスクレチンを合成する方法です .

工業生産方法: エスクレチンの工業生産は、通常、Fraxinus rhynchophylla Hanceなどの天然源からの抽出を行います。抽出プロセスには、溶媒を使用して植物材料からエスクレチンを分離し、続いて純粋な化合物を得るための精製工程が含まれます .

科学的研究の応用

Esculetin has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a precursor for the synthesis of other coumarin derivatives.

- Studied for its antioxidant properties and its ability to scavenge free radicals .

Biology:

- Investigated for its role in modulating biological pathways related to inflammation and oxidative stress.

- Studied for its potential neuroprotective effects in models of neurodegenerative diseases .

Medicine:

- Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.

- Investigated for its antidiabetic effects and its ability to regulate blood glucose levels .

Industry:

- Used in the formulation of cosmetic products due to its antioxidant properties.

- Studied for its potential use in the development of pharmaceuticals targeting various diseases .

作用機序

エスクレチンは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化活性: エスクレチンは、スーパーオキシドジスムターゼやグルタチオンペルオキシダーゼなどの内因性抗酸化タンパク質の発現を強化します。

抗炎症活性: エスクレチンは、炎症性サイトカインの分泌を阻害し、活性酸素種に対する防御力を高めることで、炎症を抑制します.

生化学分析

Biochemical Properties

Esculetin interacts with various enzymes, proteins, and other biomolecules. It is known to be one of the simplest coumarins with two hydroxyl groups at carbons 6 and 7 . The nature of these interactions contributes to its fundamental properties, including antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities .

Cellular Effects

Esculetin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has shown notable potential in the inhibition of proliferation, metastasis, and cell cycle arrest in various cancer cell lines .

Molecular Mechanism

Esculetin exerts its effects at the molecular level through diverse mechanisms and modulates multiple signaling pathways, such as Wnt/β‑catenin, PI3K/Akt, MAPK, and janus kinase/signal transducer and activator of transcription‑3 .

Temporal Effects in Laboratory Settings

The effects of Esculetin change over time in laboratory settings. Biochemical analysis showed a decrease in Axin2, c-Myc, cyclin D1, and Ki-67 expression and an increase in E-cadherin expression, indicating the antitumor and antimetastatic properties of Esculetin .

Dosage Effects in Animal Models

The effects of Esculetin vary with different dosages in animal models. The safety profile of Esculetin has been demonstrated in credible animal experiments .

Metabolic Pathways

The extensive glucuronidation is described to be the main metabolic pathway of Esculetin and C-7 phenolic hydroxyl to be its major metabolic site .

準備方法

Synthetic Routes and Reaction Conditions: Esculetin can be synthesized through various methods. One common synthetic route involves the condensation of hydroxyhydroquinone triacetate with malonic acid in concentrated sulfuric acid . Another method involves the use of microwave irradiation to synthesize esculetin .

Industrial Production Methods: Industrial production of esculetin typically involves the extraction from natural sources such as Fraxinus rhynchophylla Hance. The extraction process includes the use of solvents to isolate esculetin from the plant material, followed by purification steps to obtain the pure compound .

化学反応の分析

反応の種類: エスクレチンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: エスクレチンは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、酸性条件下で酸化できます。

還元: エスクレチンの還元は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。

置換: エスクレチンを含む置換反応では、通常、アルキルハライドやアシルクロリドなどの試薬が塩基性条件下で使用されます。

主要な生成物:

酸化: エスクレチンの酸化により、キノンが生成されることがあります。

還元: エスクレチンの還元は、通常、ジヒドロキシ誘導体の生成をもたらします。

4. 科学研究における用途

エスクレチンは、さまざまな分野において幅広い科学研究用途があります。

化学:

- 他のクマリン誘導体の合成のための前駆体として使用されます。

- 抗酸化特性とフリーラジカルを捕捉する能力について研究されています .

生物学:

- 炎症や酸化ストレスに関連する生物学的経路の調節における役割について調査されています。

- 神経変性疾患のモデルにおける神経保護効果の可能性について研究されています .

医学:

- 特に癌細胞の増殖を阻害する、抗癌特性について探求されています。

- 血糖値を調節する能力、および抗糖尿病効果について調査されています .

産業:

- 抗酸化特性により、化粧品の配合に使用されています。

- さまざまな疾患を標的とする医薬品の開発における潜在的な用途について研究されています .

類似化合物との比較

エスクレチンは、クマリンファミリーに属しており、いくつかの類似した化合物を含んでいます。

エスクリン: エスクレチンの配糖体であり、毛細血管保護効果で知られています.

スコポレチン: エスクレチンのメトキシ化誘導体であり、抗炎症作用と抗酸化作用で知られています.

フラクセチン: 同様の抗酸化作用と抗炎症作用を持つ、別のヒドロキシル化クマリンです.

エスクレチンの独自性: エスクレチンは、6位と7位に2つのヒドロキシル基を持つという点でユニークであり、これがその抗酸化能力を高めています。幅広い薬理作用と潜在的な治療用途を持つため、科学研究において非常に興味深い化合物となっています .

特性

IUPAC Name |

6,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEDWLMCKZNDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075383, DTXSID801293090 | |

| Record name | Esculetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dihydroxy-7H-1-benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aesculetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

305-01-1, 91753-33-2 | |

| Record name | Esculetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esculetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esculetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Esculetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dihydroxy-7H-1-benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydroxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESCULETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM2XD6V944 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aesculetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | Aesculetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Esculetin and its downstream effects in cancer cells?

A1: Esculetin has been shown to interact with various targets in cancer cells, leading to diverse downstream effects. For example, in human colon cancer cells, Esculetin directly binds to β-catenin, disrupting the formation of the β-catenin–T-cell factor (Tcf) complex and inhibiting Wnt signaling. [] This interaction ultimately leads to decreased cell viability and anchorage-independent growth. [] In other cancer cell lines, Esculetin induces apoptosis through the mitochondrial pathway, characterized by increased caspase activity, Bax upregulation, Bcl-2 downregulation, and cytochrome c release. [, ] Additionally, Esculetin can modulate the Ras/ERK1/2 pathway, leading to p27KIP1 induction and cell cycle arrest at the G1 phase. []

Q2: How does Esculetin affect copper homeostasis in colorectal cancer cells?

A2: Esculetin has been shown to disrupt copper homeostasis in colorectal cancer cells by modulating the expression of copper ion transporters. Specifically, Esculetin upregulates the inward copper transporter SLC31A1 while downregulating the outward transporter ATP7B. [] This dysregulation leads to an accumulation of intracellular copper, ultimately triggering copper-induced cell death. []

Q3: What is the role of the Nrf2 pathway in the cytoprotective effects of Esculetin?

A3: Esculetin activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. [, ] This activation leads to the upregulation of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing the cell's ability to detoxify reactive oxygen species (ROS). [, ] Esculetin achieves this by promoting Nrf2 phosphorylation and nuclear translocation, likely through the ERK pathway. []

Q4: What is the molecular formula and weight of Esculetin?

A4: Esculetin, chemically known as 6,7-dihydroxycoumarin, has the molecular formula C9H6O4 and a molecular weight of 178.14 g/mol.

Q5: Is there any spectroscopic data available for Esculetin?

A5: Yes, X-ray crystallography has been used to determine the structure of Esculetin and its derivatives. [] These studies reveal crucial information about the H-bond and π-π stacking interactions that contribute to the molecule's properties. [] Additionally, Hydrodynamic voltammetry using a rotating ring–disk electrode (RRDE) has been employed to characterize the superoxide scavenging activity of Esculetin. []

Q6: Does Esculetin possess any catalytic properties?

A6: While Esculetin itself may not have direct catalytic activity, it exhibits inhibitory effects on certain enzymes. Notably, it acts as a potent non-competitive inhibitor of lipoxygenase enzymes, specifically 5-lipoxygenase (5-LOX). [, ] This inhibition contributes to its anti-inflammatory and analgesic properties by reducing the production of pro-inflammatory mediators like leukotrienes. [, ]

Q7: Have computational methods been used to study Esculetin?

A7: Yes, molecular docking studies have been employed to explore the binding interactions of Esculetin with its targets. For instance, docking simulations revealed that Esculetin displays significant interactions with the Keap1 protein, a negative regulator of Nrf2. [] These interactions involve hydrogen bonding, π-cationic, and π-π stacking with specific sub-pockets of Keap1, ultimately leading to Nrf2 release and activation. []

Q8: What about QSAR models for Esculetin and its derivatives?

A8: While specific QSAR models for Esculetin were not explicitly discussed in the provided abstracts, the studies highlight the structure-activity relationship. For example, modifications at the C-4 position of Esculetin significantly influence its glucuronidation, a key metabolic process. [, ] Hydrophobic substitutions at C-4 enhance UGT enzyme affinity, while hydrophilic groups have the opposite effect. [, ] These findings suggest the potential for developing QSAR models to predict the metabolic stability and activity of Esculetin derivatives.

Q9: How do structural modifications of Esculetin influence its biological activity?

A9: The provided research highlights the importance of the C-4 position in Esculetin for its metabolic stability and biological activity. Hydrophobic substitutions at C-4, like methyl or phenyl groups, generally increase the affinity for UGT enzymes, leading to faster glucuronidation and potentially reduced activity. [, ] Conversely, hydrophilic modifications at C-4 could potentially enhance Esculetin's stability and prolong its activity. Further research is needed to fully elucidate the impact of various substitutions on other pharmacological properties of Esculetin.

Q10: What is known about the stability and formulation of Esculetin for potential therapeutic applications?

A10: While the provided abstracts don't delve deep into specific formulation strategies, one study investigated the in vivo effects of Esculetin ointment and Esculetin-mixed Zyderm. [] This research suggests that Esculetin can be incorporated into topical formulations and may enhance the stability and longevity of injectable collagen. [] Further investigations are necessary to develop optimal formulations that improve Esculetin's solubility, bioavailability, and stability for various delivery routes.

Q11: What is the oral bioavailability of Esculetin in rats?

A11: A study investigating the pharmacokinetics of Esculetin in rats revealed a mean oral bioavailability of 19%. [] This relatively low bioavailability suggests significant first-pass metabolism, highlighting the need for improved formulations or delivery strategies to enhance Esculetin's therapeutic potential. []

Q12: What in vitro models have been used to study the anticancer effects of Esculetin?

A12: Numerous human cancer cell lines have been employed to investigate the anticancer properties of Esculetin in vitro. These include colon cancer cell lines (HCT116, HT29, SW480), [] pancreatic cancer cell lines (PANC-1), [] hepatoma cell lines (SMMC-7721, HepG2), [, ] prostate cancer cell lines (PC3, DU145, LNCaP), [] human leukemia cell lines (HL-60, NB4, Kasumi-1), [, , ] and malignant melanoma cell lines (G361, FM55P, A375, FM55M2, SK-MEL28). [, ] These studies have demonstrated the ability of Esculetin to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways involved in cancer development.

Q13: Has Esculetin demonstrated efficacy in any in vivo models of disease?

A13: Yes, Esculetin has shown promising results in various animal models. For instance, it exhibits antinociceptive properties in both inflammatory and non-inflammatory pain models in rats, suggesting potential for pain management. [] Esculetin also protects against acute liver failure in a mouse model induced by lipopolysaccharide/D-galactosamine, highlighting its potential for treating liver diseases. [] Furthermore, Esculetin alleviates psoriasis-like skin disease in mice by inducing CD4+Foxp3+ regulatory T cells, indicating possible applications in autoimmune and inflammatory skin conditions. []

Q14: What is the safety profile of Esculetin?

A14: While Esculetin is generally considered safe for use as a dietary supplement, detailed toxicological studies are limited. Some studies indicate potential cytotoxic effects on certain cancer cell lines, but these effects are often dose-dependent. [, ] Further research is crucial to determine the long-term safety and potential adverse effects of Esculetin, especially at therapeutic doses.

Q15: Which analytical techniques have been used to study Esculetin and its effects?

A15: Researchers have employed various analytical methods to investigate Esculetin, including: * High-Performance Liquid Chromatography (HPLC): Used to isolate, purify, and quantify Esculetin. [, ] * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Employed to measure plasma concentrations of Esculetin for pharmacokinetic studies. [] * X-ray Diffraction: Utilized to determine the crystal structure of Esculetin and its derivatives. [] * Hydrodynamic Voltammetry: Used with a rotating ring-disk electrode (RRDE) to assess the superoxide scavenging activity of Esculetin. [] * Flow Cytometry: Used for cell cycle analysis, apoptosis detection, and measuring intracellular ROS levels. [, , ] * Western Blotting: Employed to measure protein expression levels of various signaling molecules and targets of Esculetin. [, , ] * Immunofluorescence Staining: Used to visualize autophagy levels and the localization of specific proteins. []

Q16: Does Esculetin interact with drug-metabolizing enzymes?

A17: Yes, research indicates that Esculetin undergoes glucuronidation, a major metabolic pathway for many drugs. Specifically, it is primarily metabolized to 7-O-glucuronides by human UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A6 and UGT1A9. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。